1-(1,10-Phenanthrolin-2-yl)ethanone
Description
Constitutional Isomerism
Constitutional isomers arise from variations in bonding arrangements while retaining the same molecular formula. Potential isomers include:
- Positional isomers : Substitution of the acetyl group at alternative phenanthroline positions (e.g., 3-, 4-, or 5-positions).
- Functional group isomers : Rearrangements yielding alternative carbonyl placements (e.g., quinoline derivatives with acetyl groups).
However, the rigidity of the phenanthroline skeleton limits isomerism. The 1,10-phenanthroline framework enforces a planar geometry, reducing conformational flexibility.
Crystallographic Characterization and Bonding Geometry
X-ray crystallographic studies of related phenanthroline derivatives reveal insights into bonding geometry. While direct data for this compound is limited, analogous complexes provide structural benchmarks:
Bond Lengths and Angles (Representative Data)
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C–N (phenanthroline) | 1.33–1.35 | Cobalt(II) complexes |
| C=O (acetyl) | 1.21–1.23 | Palladium complexes |
| N–Metal Coordination | 2.05–2.25 | Copper(II) complexes |
Geometric Features
- Phenanthroline Plane : The tricyclic system adopts a near-planar conformation, with minor deviations due to steric effects from the acetyl group.
- Acetyl Orientation : The ketone group lies coplanar with the phenanthroline ring, maximizing conjugation and stabilizing π-electron delocalization.
- Hydrogen Bonding : In crystalline phases, weak C–H···O interactions may occur between acetyl oxygen and adjacent aromatic hydrogens.
Coordination Chemistry
The nitrogen atoms at positions 1 and 10 serve as Lewis bases, enabling metal coordination. In complexes, the acetyl group’s electron-withdrawing nature modulates redox potentials and ligand field strength. For example, cobalt(II) complexes exhibit distorted tetrahedral geometries when coordinated to 2-acetylphenanthroline derivatives.
Properties
IUPAC Name |
1-(1,10-phenanthrolin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-9(17)12-7-6-11-5-4-10-3-2-8-15-13(10)14(11)16-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYAYHRXSODVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467984 | |
| Record name | 1-[1,10]phenanthrolin-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72404-92-3 | |
| Record name | 1-[1,10]phenanthrolin-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparison of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Scalability | Environmental Impact |
|---|---|---|---|---|
| Multi-Step Synthesis | 8-Aminoquinoline | 3-Acetyl acrolein, acid, oxidants | Moderate | Moderate |
| Schiff Base Route | 8-Aminoquinoline | Pyruvic aldehyde, pyruvic acid, NaOH | High | Low |
| Direct Functionalization | 1,10-Phenanthroline | Trimethylcyanosilane, MeLi, DBU | High | Moderate |
Critical Analysis
The Schiff Base Route (Method 2) is notable for its green chemistry profile, as it avoids toxic solvents and minimizes waste. In contrast, Direct Functionalization (Method 3) offers superior regiochemical control but requires air-sensitive reagents like methyl lithium. Industrial applications often favor Method 1 due to its balance of cost and yield, though Method 2 is gaining traction for its sustainability.
Chemical Reactions Analysis
1-(1,10-Phenanthrolin-2-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or acetone, and controlled temperatures to ensure optimal reaction rates and yields .
Scientific Research Applications
Applications Overview
Metal Ion Detection
1-(1,10-Phenanthrolin-2-yl)ethanone is particularly effective in detecting metal ions due to its ability to form colored complexes. The formation of these complexes allows for quantitative analysis through spectrophotometry.
- Case Study : A study demonstrated the detection of trace amounts of iron (Fe²⁺) using this compound, where the complex exhibited a maximum absorption peak at 510 nm. This method provided rapid and accurate results, making it suitable for environmental monitoring .
Drug Development
In drug research, this compound acts as a scaffold for synthesizing biologically active compounds. Its ability to bind with various active groups enhances the pharmacological profiles of new drugs.
- Case Study : Research has shown that derivatives of this compound possess significant anti-cancer activity. For instance, compounds designed with this structure have been tested against various cancer cell lines, exhibiting cytotoxic effects .
Materials Science
The compound's coordination properties make it valuable in materials science, particularly in creating metal-organic frameworks (MOFs). These materials have unique structural characteristics that can be tailored for specific applications.
- Case Study : A synthesis involving this compound led to the development of MOFs that demonstrated high efficiency in gas adsorption and separation processes. These materials are being explored for use in catalysis and environmental remediation .
Photochemistry
As a photosensitizer, this compound plays a crucial role in photochemical reactions. Its unique optical properties facilitate various applications in photocatalysis.
- Case Study : In one study, this compound was utilized to enhance the efficiency of photocatalytic reactions aimed at degrading organic pollutants under UV light exposure. The results indicated improved reaction rates compared to traditional catalysts .
Future Prospects
The future applications of this compound are promising due to ongoing research aimed at discovering new functionalities and enhancing existing properties. Potential areas include:
- Green Chemistry : Developing eco-friendly synthesis methods and applications in sustainable practices.
- Advanced Drug Delivery Systems : Exploring its use as a carrier for targeted drug delivery mechanisms.
Mechanism of Action
The mechanism of action of 1-(1,10-Phenanthrolin-2-yl)ethanone primarily involves its ability to chelate metal ions. The phenanthroline ring system provides nitrogen atoms that can coordinate with metal ions, forming stable complexes . These complexes can interact with various molecular targets, including enzymes and receptors, altering their activity and leading to biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their biological activities, and synthesis methods:
Key Observations
Substituent Effects on Bioactivity Electron-withdrawing groups (e.g., nitro in , morpholine in ) enhance target affinity. For example, the nitro group in indolyl-ethanone derivatives increases antimalarial potency by stabilizing ligand-receptor interactions . Hydroxyl and methoxy groups on phenyl rings (e.g., ) improve α-glucosidase inhibition, likely through hydrogen bonding with enzyme active sites .
Heterocyclic Core Influence Isoquinoline-based ethanones (e.g., ) exhibit antiviral activity, attributed to their planar aromatic systems, which may intercalate with viral nucleic acids. Indole derivatives (e.g., ) show superior antimalarial activity due to their ability to mimic tryptophan metabolites, disrupting parasite redox balance.
Synthetic Methodologies Conventional Claisen-Schmidt condensation is widely used for chalcone-like ethanones (e.g., ). Advanced techniques like Suzuki coupling (e.g., ) and ultrasound-assisted synthesis (e.g., ) improve yields and reduce reaction times for quinoxaline-ethanone derivatives.
Comparative Limitations
- Lack of Direct Data: The absence of studies specifically on 1-(1,10-Phenanthrolin-2-yl)ethanone necessitates extrapolation from structural analogs.
- Activity Gaps: While phenothiazine-ethanones (e.g., ) are documented for their antipsychotic properties, phenanthroline derivatives may prioritize metal coordination over direct biological targeting.
Biological Activity
1-(1,10-Phenanthrolin-2-yl)ethanone is an organic compound characterized by a phenanthroline moiety, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in antimicrobial and anticancer therapies. The following sections delve into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The molecular formula of this compound is CHNO, with a molecular weight of approximately 197.24 g/mol. Its structure incorporates a ketone functional group attached to the phenanthroline derivative at the 2-position, contributing to its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties.
Antimicrobial Activity
This compound has been shown to possess antimicrobial activity against various pathogens. Studies suggest that derivatives of phenanthroline exhibit notable efficacy against bacteria and fungi. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibited growth at concentrations of 62.5–125 µg/mL | |
| Candida albicans | Minimal inhibitory concentration not achieved up to 1000 µg/mL |
The compound's ability to chelate metal ions enhances its antimicrobial potential by disrupting essential metal-dependent processes in microbial cells.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit tumor cell growth. Notable findings include:
| Cell Line | IC (µM) | Effect | Reference |
|---|---|---|---|
| PC3 (prostate cancer) | 379.5 | Significant cytotoxicity | |
| MDA-MB-231 (breast cancer) | 354.6 | Induced apoptosis | |
| HeLa (cervical cancer) | 264.3 | Cell cycle arrest |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular processes.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The phenanthroline structure allows for effective chelation of metal ions, which can interfere with microbial metabolism and cellular functions in cancer cells.
- DNA Binding : The compound has shown potential as a DNA-binding agent, which can lead to the inhibition of DNA replication and transcription in cancer cells .
Case Studies
Recent studies have explored various aspects of the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentrations (MICs) against several strains of bacteria and fungi, confirming its broad-spectrum antimicrobial properties .
- Cytotoxicity in Cancer Cells : Research involving different cancer cell lines demonstrated the compound's ability to reduce cell viability significantly, highlighting its potential as an anticancer agent .
- Complex Formation with Metal Ions : Investigations into the interaction between this compound and metal ions revealed that these complexes could enhance or modify the biological activity of the compound .
Q & A
Q. What are the standard synthetic routes for preparing 1-(1,10-Phenanthrolin-2-yl)ethanone, and what analytical methods validate its purity?
Answer: The compound is synthesized via hydrogenation of 1,10-phenanthroline-2-carbonitrile using H₂ gas and a palladium catalyst (Pd/C) under mild conditions (30°C, 24 hours). Post-synthesis, IR spectroscopy (resolution 2 cm⁻¹, CCl₄/CS₂ solvents) and mass spectrometry (electron ionization) are critical for validation. IR spectra should confirm the absence of cyano-group peaks (~2200 cm⁻¹) and presence of ketone/amine stretches, while mass spectrometry verifies the molecular ion peak (e.g., m/z 263 for C₁₄H₁₀N₂O).
Q. What role does this compound play in coordination chemistry, and how is it integrated into metal-chelate systems?
Answer: The compound serves as a precursor for imine-based ligands in transition metal complexes (e.g., Cu(II)). The ketone group reacts with amines to form Schiff bases, enabling chelation. For example, reacting with ethylene diamine under reflux in ethanol produces a tetradentate ligand, which coordinates metals via phenanthroline nitrogen and imine groups. These complexes are studied for chemotherapeutic potential due to their redox activity and DNA-binding affinity.
Q. How is the compound characterized structurally, and what contradictions might arise in spectral data interpretation?
Answer: Key characterization tools include:
- IR Spectroscopy : Identifies functional groups (e.g., ketone C=O at ~1700 cm⁻¹). Artifacts from grating changes (e.g., 1993 cm⁻¹) must be noted.
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
- NMR : Resolves aromatic proton environments (phenanthroline protons appear as multiplet signals at δ 8.5–9.5 ppm).
Contradictions may arise if solvents (e.g., acetic acid) react with intermediates, leading to unexpected by-products (e.g., acetamide derivatives).
Advanced Research Questions
Q. How can researchers address by-product formation during the synthesis of this compound?
Answer: A common by-product, N-[(1,10-phenanthrolin-2-yl)methyl]acetamide, forms when acetic acid reacts with the amine intermediate. Mitigation strategies include:
- Solvent Optimization : Replace acetic acid with HCl to protonate the amine, preventing acetylation.
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate conversion.
- Purification : Hydrochloride salt precipitation improves isolation purity.
Q. What advanced techniques optimize reaction conditions for high-yield synthesis?
Answer:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5% Pd/C | Maximizes H₂ uptake |
| Temperature | 30°C (±2°C) | Prevents side reactions |
| Reaction Time | 24 hours | Ensures complete conversion |
| Solvent System | Methanol/HCl (1:1 v/v) | Inhibits by-product formation |
| Microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) can reduce reaction time by 80% while maintaining >90% yield. |
Q. How do computational methods enhance the study of metal-chelate interactions involving this compound?
Answer:
- DFT Calculations : Predict electronic structures (e.g., HOMO-LUMO gaps) to rationalize redox behavior in Cu(II) complexes.
- Molecular Docking : Simulate DNA intercalation to screen chemotherapeutic efficacy.
- QSPR Models : Correlate ligand substituents with metal-binding constants (log K).
Experimental validation via cyclic voltammetry (e.g., E₁/2 for Cu(II)/Cu(I) transitions) and UV-Vis spectroscopy (LMCT bands) complements computational data.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in spectroscopic data between synthetic batches?
Answer:
- IR Artifacts : Grating changes (e.g., 1993 cm⁻¹) may mimic functional groups; compare with reference spectra from NIST databases.
- Mass Spectra Variability : Ensure consistent ionization conditions (e.g., 70 eV electron energy).
- NMR Solvent Effects : Use deuterated DMSO to avoid proton exchange interference.
Cross-validate with X-ray crystallography when possible to confirm molecular geometry.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
